molecular formula C61H50O18 B8240357 2,3,4,6,3',4',6'-Hepta-O-benzoylsucrose

2,3,4,6,3',4',6'-Hepta-O-benzoylsucrose

Cat. No.: B8240357
M. Wt: 1071.0 g/mol
InChI Key: JEPQBSCSUACICS-ILIPRKQJSA-N
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Description

2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose is a chemically modified derivative of sucrose. This compound is characterized by the substitution of hydrogen atoms in the hydroxyl groups of sucrose with benzoyl groups. The molecular formula of 2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose is C61H50O18, and it has a molecular weight of 1071.04 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose involves the benzoylation of sucrose. The process typically includes the following steps:

Industrial Production Methods

Industrial production of 2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose undergoes various chemical reactions, including:

    Substitution Reactions: The benzoyl groups can be substituted with other functional groups under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to remove benzoyl groups, reverting to sucrose or partially benzoylated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in organic solvents like dichloromethane.

    Hydrolysis: Acidic or basic conditions are used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving carbohydrate-protein interactions.

    Medicine: Investigated for potential use in drug delivery systems due to its modified structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose is primarily based on its ability to interact with biological molecules through its benzoyl groups. These interactions can affect molecular targets such as enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose is unique due to its high degree of benzoylation, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex chemical structures .

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-[(2S,3S,4R,5R)-3,4-dibenzoyloxy-5-(benzoyloxymethyl)-2-(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H50O18/c62-38-61(52(77-59(69)45-34-20-7-21-35-45)49(74-56(66)42-28-14-4-15-29-42)47(78-61)37-71-54(64)40-24-10-2-11-25-40)79-60-51(76-58(68)44-32-18-6-19-33-44)50(75-57(67)43-30-16-5-17-31-43)48(73-55(65)41-26-12-3-13-27-41)46(72-60)36-70-53(63)39-22-8-1-9-23-39/h1-35,46-52,60,62H,36-38H2/t46-,47-,48-,49-,50+,51-,52+,60-,61+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPQBSCSUACICS-ILIPRKQJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)CO)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)CO)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H50O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1071.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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